molecular formula C20H22ClN3O7S2 B2988583 [2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate CAS No. 731828-82-3

[2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate

Cat. No.: B2988583
CAS No.: 731828-82-3
M. Wt: 515.98
InChI Key: UJHRZZBDSIJNKB-UHFFFAOYSA-N
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Description

[2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate is a useful research compound. Its molecular formula is C20H22ClN3O7S2 and its molecular weight is 515.98. The purity is usually 95%.
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Scientific Research Applications

  • Chemistry: : Used as a precursor for more complex molecules or as a reagent in organic synthesis.

  • Biology: : May interact with biological macromolecules, useful in biochemical studies or drug discovery.

  • Medicine: : Potential therapeutic applications, possibly as an enzyme inhibitor or receptor modulator.

  • Industry: : Utilized in the development of novel materials or as a specialized chemical in various manufacturing processes.

Mechanism of Action: : The compound's effects are likely mediated by its ability to interact with specific molecular targets, such as enzymes or receptors. Its sulfonamide group can form strong hydrogen bonds, altering the activity of biological molecules. The presence of the phenylethenyl group suggests potential interactions with hydrophobic regions of proteins or other macromolecules.

Comparison with Similar Compounds: : Similar compounds include other sulfonylamino acetate derivatives and 4-chloroaniline derivatives. What sets [2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate apart is its specific combination of functional groups, which may confer unique reactivity and specificity in its interactions.

Similar compounds:

  • Sulfonylamino acetic acids: : Vary in their esterifying groups.

  • 4-chloroaniline derivatives: : Differ in their attached substituents and functional groups.

The unique blend of functional groups in your compound provides distinct chemical and biological properties compared to its peers.

Properties

IUPAC Name

[2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O7S2/c1-24(2)33(29,30)18-12-16(8-9-17(18)21)23-19(25)14-31-20(26)13-22-32(27,28)11-10-15-6-4-3-5-7-15/h3-12,22H,13-14H2,1-2H3,(H,23,25)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHRZZBDSIJNKB-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)COC(=O)CNS(=O)(=O)C=CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)COC(=O)CNS(=O)(=O)/C=C/C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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